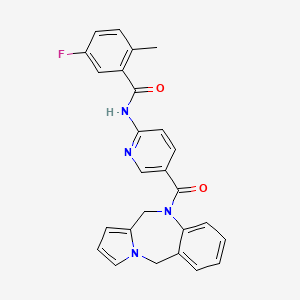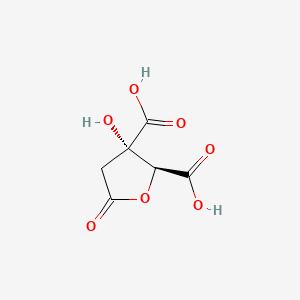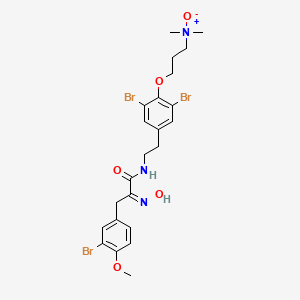
Purpuramine J
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Purpuramine J is a natural product found in Pseudoceratina with data available.
科学的研究の応用
Bromotyrosine Alkaloids from Marine Sponges
Purpuramine J, identified as a bromotyrosine alkaloid, was isolated from the Fijian marine sponge Druinella sp. alongside other related compounds. It displayed moderate cytotoxic activity, suggesting potential applications in cancer research and therapy (Tabudravu & Jaspars, 2002).
Antimicrobial Properties
Several bromotyrosine alkaloids, including this compound, have been reported to exhibit antimicrobial activities. For instance, compounds from the marine sponge Psammaplysilla purpurea showed in vitro activity against bacteria such as E. coli, S. aureus, and V. cholerae (Tilvi et al., 2004).
Synthesis and Antibacterial Activity
The total synthesis of Purpuramine K, closely related to this compound, was reported for its potential anti-bacterial activity against various bacteria. This synthesis highlights the interest in bromotyrosine alkaloids for developing antibacterial agents (Reddy, Srinivasulu, & Venkateswarlu, 2006).
Isolation and Biological Activity
Marine sponges, particularly those in the Verongida order, are noted for synthesizing brominated tyrosine derivatives like this compound. These compounds are often characterized for their antimicrobial and cytotoxic activities, indicating their potential for pharmaceutical applications (Fujiwara et al., 2009).
Cancer Cell Line Screening
This compound, along with other bromotyrosine-derived metabolites, was isolated from an Indonesian sponge in the Aplysinellidae family. These compounds were screened against BACE1 and various cancer cell lines, indicating their potential utility in cancer research (Dai et al., 2016).
特性
分子式 |
C23H28Br3N3O5 |
|---|---|
分子量 |
666.2 g/mol |
IUPAC名 |
3-[2,6-dibromo-4-[2-[[(2Z)-3-(3-bromo-4-methoxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyl]phenoxy]-N,N-dimethylpropan-1-amine oxide |
InChI |
InChI=1S/C23H28Br3N3O5/c1-29(2,32)9-4-10-34-22-18(25)12-16(13-19(22)26)7-8-27-23(30)20(28-31)14-15-5-6-21(33-3)17(24)11-15/h5-6,11-13,31H,4,7-10,14H2,1-3H3,(H,27,30)/b28-20- |
InChIキー |
FRLHXVVWMAEBOU-RRAHZORUSA-N |
異性体SMILES |
C[N+](C)(CCCOC1=C(C=C(C=C1Br)CCNC(=O)/C(=N\O)/CC2=CC(=C(C=C2)OC)Br)Br)[O-] |
SMILES |
C[N+](C)(CCCOC1=C(C=C(C=C1Br)CCNC(=O)C(=NO)CC2=CC(=C(C=C2)OC)Br)Br)[O-] |
正規SMILES |
C[N+](C)(CCCOC1=C(C=C(C=C1Br)CCNC(=O)C(=NO)CC2=CC(=C(C=C2)OC)Br)Br)[O-] |
同義語 |
purpuramine J |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



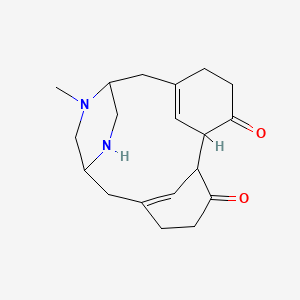
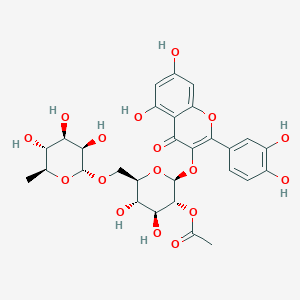
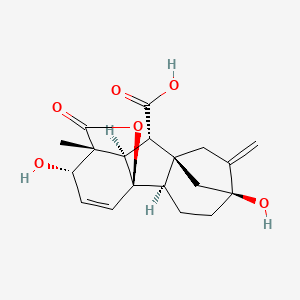
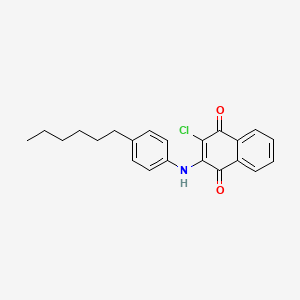
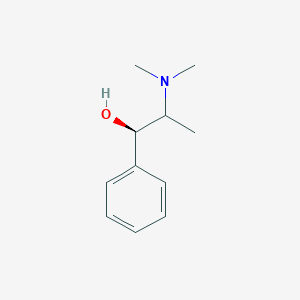
![1-(1H-Imidazole-4-ylmethyl)-3-[2-[4-(2-methyl-3-chlorophenyl)piperazino]ethyl]-5,6-dimethoxy-1H-indazole](/img/structure/B1242482.png)
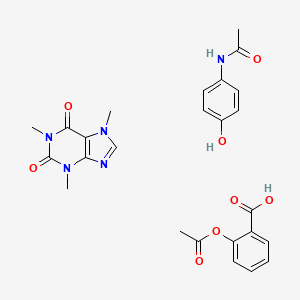
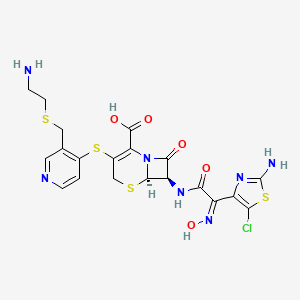
![N-[1-(2-phenylethyl)piperidin-4-yl]-N-pyridin-3-ylfuran-2-carboxamide](/img/structure/B1242486.png)
![1-(Benzo[b]thiophene-3-yl)-3-[4-(2-methoxyphenyl)piperazino]-1-propanol](/img/structure/B1242487.png)
![1-[2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethyl]-4-(4-fluorophenyl)piperazine](/img/structure/B1242489.png)
![(1S,2S,13R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1242493.png)
